molecular formula C17H20FN3O3S B2907280 3-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one CAS No. 2415520-61-3

3-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one

Cat. No. B2907280
CAS RN: 2415520-61-3
M. Wt: 365.42
InChI Key: CDXCMZSMDZHTLF-UHFFFAOYSA-N
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Description

The compound “3-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one” is a complex organic molecule. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in the development of pharmaceuticals . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many compounds containing a piperidine ring are active in the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for a compound like this would likely involve further studies to determine its biological activity and potential uses in pharmaceuticals. Piperidine derivatives are a significant area of research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

3-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c18-13-1-4-15-16(9-13)19-11-20(17(15)22)10-12-5-7-21(8-6-12)25(23,24)14-2-3-14/h1,4,9,11-12,14H,2-3,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXCMZSMDZHTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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